molecular formula C8H18N2 B1266794 Dimethyl(piperidin-2-ylmethyl)amine CAS No. 60717-51-3

Dimethyl(piperidin-2-ylmethyl)amine

Cat. No.: B1266794
CAS No.: 60717-51-3
M. Wt: 142.24 g/mol
InChI Key: TVQYLBWVRBQOGI-UHFFFAOYSA-N
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Description

Dimethyl(piperidin-2-ylmethyl)amine, also known as DMPA, is an organic compound commonly used in scientific research. It is a colorless liquid with a molecular formula of C7H18N2 and a molecular weight of 134.24 g/mol. DMPA has a wide range of applications in both organic and inorganic chemistry, and is used in a variety of laboratory experiments.

Scientific Research Applications

Analysis in Foodstuffs

Dimethyl(piperidin-2-ylmethyl)amine is studied for its occurrence in foodstuffs. Singer and Lijinsky (1976) developed a procedure for analyzing naturally occurring secondary amines in food, identifying compounds like morpholine and dimethylamine as ubiquitous in such settings. Piperidine, closely related to this compound, is found in plant-derived materials (Singer & Lijinsky, 1976).

Molecular Structure Investigations

In 2021, Shawish et al. synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They investigated the molecular structures of these compounds using X-ray crystallography, Hirshfeld, and DFT calculations, focusing on intermolecular interactions and electronic properties, which are relevant for understanding the role of piperidine-based compounds (Shawish et al., 2021).

Synthesis of Piperidinones and Piperidines

A 2015 study by Grover and Kerr explored the synthesis of substituted piperidinones and piperidines, using a reductive amination–lactamization sequence. This research is significant for understanding the synthetic pathways involving compounds like this compound (Grover & Kerr, 2015).

Aminolysis of Phenyl Diphenylphosphinates

Um, Han, and Shin (2009) conducted a kinetic study on the aminolysis of phenyl diphenylphosphinates, exploring the effect of the amine nature on reactivity and transition-state structure. This research provides insight into the reactivity of compounds like this compound in chemical reactions (Um, Han, & Shin, 2009).

Cyclic Amines Synthesis

In 2020, Wei et al. presented a novel strategy for synthesizing N-substituted cyclic amines, including those related to this compound. They utilized iron-catalyzed hydrosilylation from dicarboxylic acids and amines, highlighting the relevance in natural products and bioactive molecules (Wei et al., 2020).

Chemical Cleavage and Photoproducts in DNA

McHugh and Knowland (1995) explored the use of amines like piperidine for cleaving abasic and UV-irradiated DNA. They found that certain amines can cleave abasic DNA at neutral pH without non-specific damage, providing insights into the potential biomedical applications of compounds like this compound (McHugh & Knowland, 1995).

Anti Neoplastic Activity Evaluation

Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative related to this compound against Dalton’s Lymphoma Ascitic in mice. Their findings contribute to the understanding of the potential therapeutic applications of such compounds (Arul & Smith, 2016).

Safety and Hazards

Dimethyl(piperidin-2-ylmethyl)amine is classified as a flammable liquid (Category 2), H225 . It is harmful if swallowed (Category 4), H302 . It is toxic in contact with skin or if inhaled (Category 3), H311 + H331 . It causes severe skin burns and eye damage (Category 1B), H314 . It is harmful to aquatic life (Category 3), H402 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve with the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

Dimethyl(piperidin-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable hydrophobic interactions with enzyme catalytic pockets, such as those of IKKβ (I-kappa-B kinase beta), which is involved in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This interaction can influence the enzyme’s activity, potentially leading to inhibition or modulation of the signaling pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with IKKβ can lead to the modulation of the NF-κB signaling pathway, which plays a crucial role in immune response, inflammation, and cell survival . Additionally, this compound may impact gene expression by altering the transcriptional activity of NF-κB target genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable hydrophobic interactions with their catalytic pockets. For instance, its interaction with IKKβ leads to the inhibition of the NF-κB signaling pathway . This inhibition can result in decreased transcriptional activity of NF-κB target genes, thereby modulating various cellular processes. Additionally, this compound may influence gene expression by altering the binding of transcription factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the NF-κB signaling pathway, resulting in long-term changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. As the dosage increases, its impact on enzyme inhibition and gene expression modulation becomes more pronounced . High doses of this compound may lead to toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo N-demethylation by cytochrome P450 enzymes, leading to the formation of primary and secondary amine metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by organic cation transporters or bind to plasma proteins for systemic distribution . These interactions can influence the localization and accumulation of this compound within specific cellular compartments or tissues, thereby affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in cellular signaling and gene expression . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQYLBWVRBQOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291251
Record name dimethyl(piperidin-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60717-51-3
Record name 60717-51-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl(piperidin-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Piperidylmethyl)-dimethylamine
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